

4-Bromomethcathinone hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: 4-Bromomethcathinone
hydrochloride

Cat. No.: B586874

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4-Bromomethcathinone Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromomethcathinone hydrochloride** (4-BMC HCl), a synthetic cathinone of interest in the fields of pharmacology, toxicology, and forensic science. This document details its chemical properties, synthesis, analytical methods, and known pharmacological profile, including its mechanism of action, metabolism, and toxicological data.

Chemical and Physical Properties

4-Bromomethcathinone hydrochloride is a synthetic cathinone, structurally related to methcathinone, with a bromine atom substituted at the para position of the phenyl ring.^[1] It is typically encountered as a white crystalline powder.^[2] As a research chemical, it is primarily used as an analytical reference standard in forensic and toxicological laboratories.^[3]

Table 1: Chemical and Physical Data for **4-Bromomethcathinone Hydrochloride**

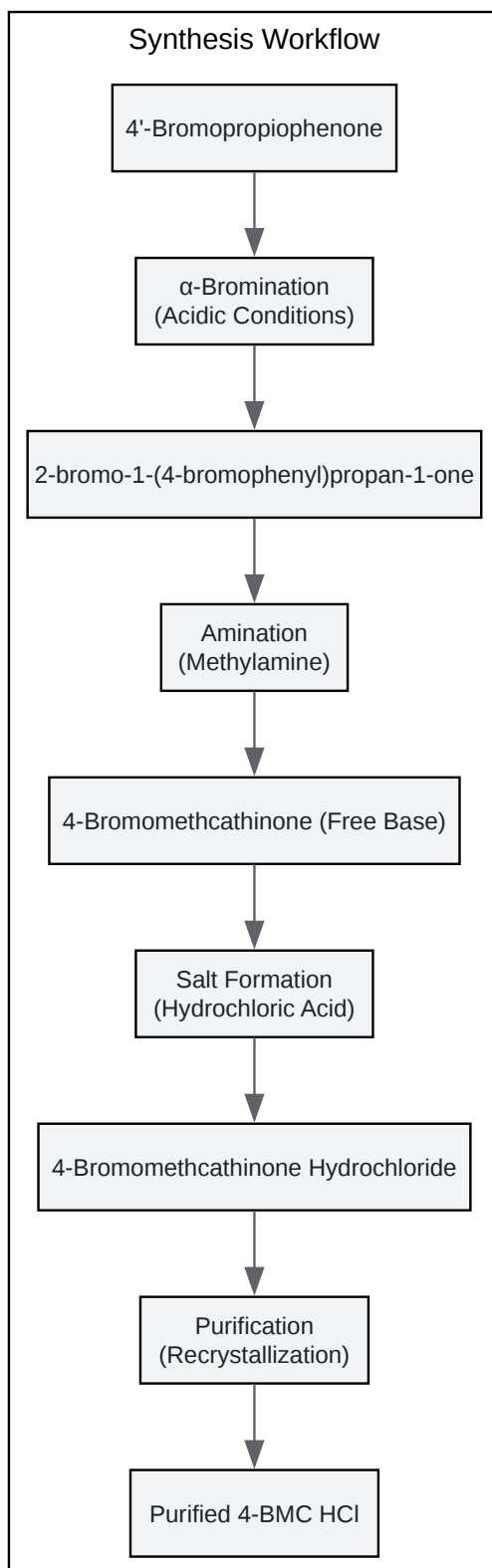
Property	Value	Reference
IUPAC Name	1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride	[3]
Synonyms	4-BMC, Brephedrone	[4]
CAS Number	135333-27-6	[3]
Molecular Formula	C ₁₀ H ₁₃ BrClNO (or C ₁₀ H ₁₂ BrNO • HCl)	[3]
Molecular Weight	278.57 g/mol	[3]
Appearance	White powder	
Solubility	DMSO: Sparingly soluble (1-10 mg/ml)	[5]
λ_{max}	264 nm	[6]

Experimental Protocols

Synthesis of 4-Bromomethcathinone Hydrochloride

The synthesis of 4-BMC HCl is typically achieved through a two-step process:

- **α -Bromination of 4'-Bromopropiophenone:** The synthesis begins with the α -bromination of 4'-bromopropiophenone. This reaction is generally carried out under acidic conditions to yield 2-bromo-1-(4-bromophenyl)propan-1-one.[3]
- **Amination with Methylamine:** The resulting α -bromoketone undergoes a nucleophilic substitution reaction with methylamine. This step introduces the methylamino group at the α -position, forming the free base of 4-bromomethcathinone.[3]
- **Salt Formation and Purification:** Due to the instability of the free base, the product is converted to its hydrochloride salt by treatment with hydrochloric acid. The resulting **4-Bromomethcathinone hydrochloride** precipitates and is then purified, commonly via recrystallization.



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Synthesis workflow for **4-Bromomethcathinone Hydrochloride**.

Analytical Methodologies

The identification and quantification of 4-BMC HCl in seized materials and biological samples are crucial for forensic and research purposes. A variety of analytical techniques are employed.

Table 2: Analytical Techniques for **4-Bromomethcathinone Hydrochloride**

Technique	Description
Gas Chromatography-Mass Spectrometry (GC-MS)	A cornerstone for confirmatory analysis. A validated method involves a DB-1 MS column (or equivalent) with an oven program ramping from 100°C to 300°C. Sample preparation typically involves dilution in a chloroform:methanol mixture.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Used for the simultaneous determination of 4-BMC and other new psychoactive substances in biological matrices like urine and hair.
High-Performance Liquid Chromatography (HPLC)	Often utilizes reversed-phase columns with acetonitrile and water/buffer mobile phases, with detection via a diode array detector (DAD) or mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides structural elucidation. For ^1H NMR, samples are typically dissolved in D_2O .

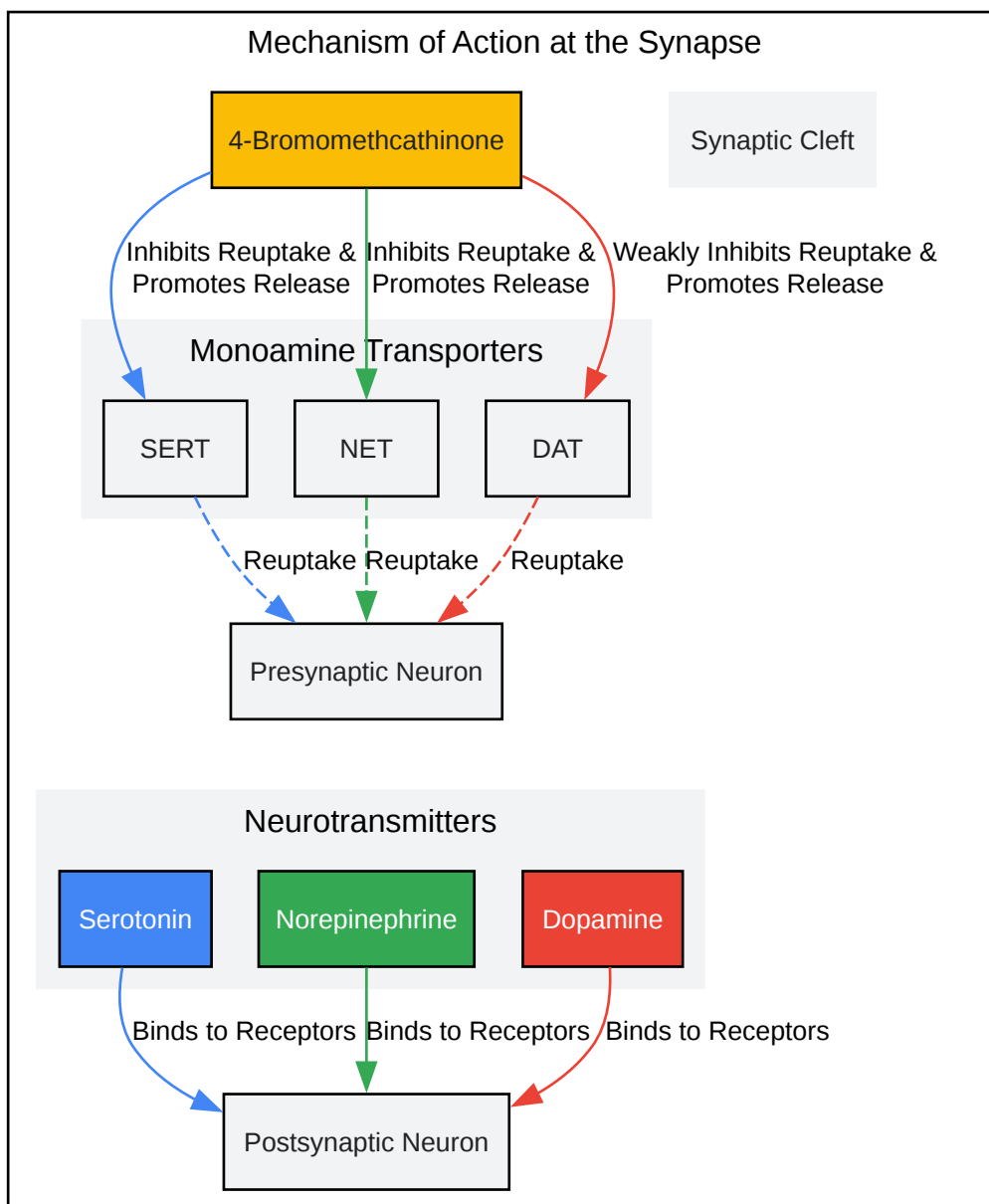
Pharmacology

4-Bromomethcathinone acts as a monoamine transporter inhibitor and releasing agent, with a pharmacological profile more akin to an antidepressant than a psychostimulant.^[4]

Mechanism of Action

4-BMC interacts with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). Its primary mechanism involves acting as a substrate-type releaser, where it is transported into the presynaptic neuron, triggering the reverse transport of neurotransmitters.

It also functions as a reuptake inhibitor by blocking the normal reabsorption of these neurotransmitters.[3]



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Interaction of 4-BMC with monoamine transporters.

Pharmacological Data

In vitro studies have provided quantitative data on the interaction of 4-BMC with monoamine transporters. The 4-bromo substitution significantly enhances its potency at the serotonin

transporter compared to the parent compound, methcathinone.[3]

Table 3: In Vitro Pharmacological Data for 4-Bromomethcathinone

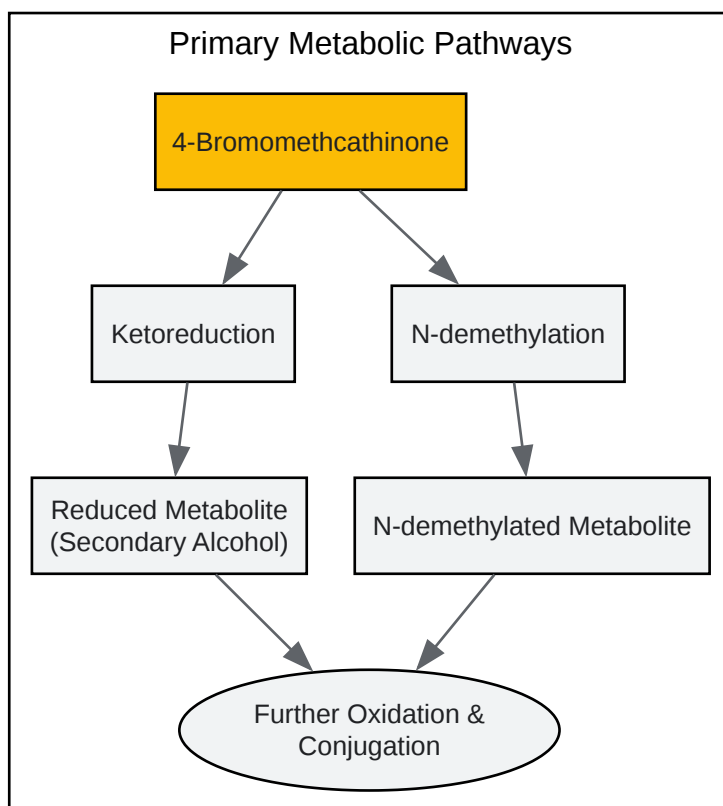
Target	Activity	Value	Reference
Serotonin Transporter (SERT)	Release	EC ₅₀ : 42.5 nM	[3]
Reuptake Inhibition	IC ₅₀ : ~0.5–1 μM	[7]	
Norepinephrine Transporter (NET)	Release	Potent Releaser	[3]
Reuptake Inhibition	IC ₅₀ : ~1–5 μM	[7]	
Dopamine Transporter (DAT)	Release	EC ₅₀ : 67.8 nM	[3]
Reuptake Inhibition	IC ₅₀ : >10 μM (weak)	[7]	
5-HT _{2a} Receptor	Binding	Binds to receptor (K _i not specified)	[8]

Metabolism

Recent in vitro studies using human hepatocytes have begun to elucidate the metabolic fate of 4-Bromomethcathinone. A 2024 study identified ten metabolites, with the primary metabolic transformations being ketoreduction and N-demethylation.[9]

The primary metabolic pathways include:

- Ketoreduction: The ketone group is reduced to a secondary alcohol.
- N-demethylation: The methyl group is removed from the nitrogen atom.
- Further Oxidation and Conjugation: Subsequent reactions, including ω-carboxylation and O-glucuronidation of metabolites, have also been observed.[8]



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Main metabolic pathways of 4-Bromomethcathinone.

Toxicology

The toxicological profile of 4-Bromomethcathinone is not yet fully characterized, a common issue for many new psychoactive substances.[3] However, it is known that halogenated cathinones can possess neurotoxic and cytotoxic properties.

- **In Vitro Cytotoxicity:** Studies on related chlorinated cathinones have shown cytotoxicity in various cell lines, including neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (Hep G2) cells, with toxicity increasing with longer exposure times.
- **Neurotoxicity:** While the potential for selective serotonergic neurotoxicity, similar to that of para-halogenated amphetamines, has been a concern, it is currently unclear if 4-halogenated cathinones share this property.[4]

- Clinical Toxicity: There have been reports of acute poisonings with suspected, but not confirmed, exposure to 4-BMC.[8] The sympathomimetic toxidrome associated with synthetic cathinone poisoning includes agitation, hyperthermia, and cardiovascular toxicity.[8] To date, no deaths have been definitively attributed solely to 4-Bromomethcathinone.[8]

Conclusion

4-Bromomethcathinone hydrochloride is a synthetic cathinone with a distinct pharmacological profile, acting as a potent serotonin and norepinephrine reuptake inhibitor and releasing agent, with weaker effects on the dopamine transporter. Its synthesis and analytical detection are well-documented, making it a valuable reference standard. While significant progress has been made in understanding its in vitro pharmacology and metabolism, substantial research gaps remain, particularly concerning its long-term toxicity, human pharmacokinetics, and full receptor interaction profile. Further investigation is necessary to fully characterize the risks and potential applications of this compound.

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